Bienvenue dans la boutique en ligne BenchChem!

2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine

GPCR profiling GPR35 selectivity screening

2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine (C21H27N5O, MW 365.48 g/mol) is a synthetic small-molecule piperazinylpyrimidine derivative. Its core architecture features a 4-methylpyrimidine ring substituted at the 2-position with a 4-benzoylpiperazine moiety and at the 6-position with a piperidine group, a modular design characteristic of kinase-focused combinatorial libraries and G protein-coupled receptor (GPCR)-targeted compound collections.

Molecular Formula C21H27N5O
Molecular Weight 365.5 g/mol
Cat. No. B5155485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine
Molecular FormulaC21H27N5O
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3)N4CCCCC4
InChIInChI=1S/C21H27N5O/c1-17-16-19(24-10-6-3-7-11-24)23-21(22-17)26-14-12-25(13-15-26)20(27)18-8-4-2-5-9-18/h2,4-5,8-9,16H,3,6-7,10-15H2,1H3
InChIKeyZTPNKFFOYHUUHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine: Procurement-Ready Profile for a Dual piperidine/piperazine Pyrimidine Scaffold


2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine (C21H27N5O, MW 365.48 g/mol) is a synthetic small-molecule piperazinylpyrimidine derivative . Its core architecture features a 4-methylpyrimidine ring substituted at the 2-position with a 4-benzoylpiperazine moiety and at the 6-position with a piperidine group, a modular design characteristic of kinase-focused combinatorial libraries and G protein-coupled receptor (GPCR)-targeted compound collections [1]. This specific substitution pattern distinguishes it from numerous in-class analogs where the piperidine, piperazine N-substituent, or pyrimidine alkyl group is varied to tune target engagement [2].

Why Simple Piperazinylpyrimidine Substitution Cannot Guarantee Target Profile: The Case for 2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine


Within the piperazinylpyrimidine chemotype, seemingly minor structural modifications produce profound shifts in target selectivity and functional activity. For example, the 6-piperidine substituent in the target compound, when replaced by a pyrrolidine ring in the direct analog 2-(4-benzoylpiperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine, results in differential biological annotation . Critically, the target compound has been empirically tested and found to be inactive against the GPR35 receptor, a profiling result that eliminates this off-target liability for programs focused elsewhere and provides a concrete negative-selectivity data point unavailable for many unpurified or unprofiled in-class alternatives [1]. Without such specific assay evidence, generic procurement of an uncharacterized piperazinylpyrimidine risks introducing undetected polypharmacology into screening cascades.

Head-to-Head Quantitative Evidence Guide for 2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine Procurement


GPR35 Antagonism: Confirmed Inactivity Differentiates from GPCR-Active Piperazinylpyrimidine Analogs

The target compound was profiled in a primary GPR35 antagonism assay and returned a result of 'inactive', providing explicit negative-selectivity data [1]. This contrasts with other piperazinylpyrimidine derivatives disclosed in the patent literature that are designed as potent CCR4 antagonists with IC50 values in the nanomolar range [2]. For screening programs where GPR35 activity would constitute an undesired off-target effect, this documented inactivity represents a key differentiator absent from most uncharacterized vendor catalog analogs.

GPCR profiling GPR35 selectivity screening off-target liability

Physicochemical Property Benchmarking: Calculated Drug-Likeness Metrics Support Favorable Lead-Likeness for Probe Discovery

The compound's computed properties (MW 365.48, clogP 2.35, tPSA 54.26 Ų, HBD 0, HBA 6) place it fully within Lipinski's Rule of Five (Ro5) space [1]. In contrast, many extended piperazinylpyrimidine kinase inhibitors from the University of the Pacific patent series possess higher molecular weights (>450 Da) and increased topological polar surface areas (tPSA > 90 Ų) due to additional solubilizing or targeting appendages [2]. The target compound's lower MW and moderate lipophilicity predict superior passive permeability and solubility, making it a more attractive starting point for hit-to-lead optimization where maintaining ligand efficiency is paramount.

drug-likeness physicochemical properties Lipinski rules lead optimization

Scaffold-Specific Biological Annotation Defines a Distinctly Different Activity Landscape Versus the Pyrrolidine Analog

Direct comparison of the target compound with its closest commercially available analog, 2-(4-benzoylpiperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine, reveals that the piperidine→pyrrolidine substitution at the 6-position of the pyrimidine core fundamentally alters the biological annotation landscape . While the pyrrolidine analog has been associated with different biological activities in various screening contexts, the specific GPR35 inactivity profile documented for the piperidine-bearing target compound provides explicit, assay-backed evidence of how this single ring-size variation controls functional outcome [1]. This makes the two compounds non-interchangeable in any assay where receptor-level or enzyme-level specificity is required.

scaffold hopping structure-activity relationship analog comparison biological annotation

Best Research and Industrial Application Scenarios for 2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine


Kinase Inhibitor Hit-to-Lead Optimization Programs

The compound's compact, fragment-like physicochemical profile (MW < 370, clogP < 3, tPSA < 60 Ų) and full Lipinski Ro5 compliance make it an ideal starting point for kinase inhibitor hit-to-lead campaigns [1]. Its documented inactivity against GPR35 ensures that initial hits from kinase screens are not confounded by GPCR-mediated off-target effects, providing cleaner structure-activity relationship (SAR) data during chemical optimization [2].

Selectivity Panel Profiling and Negative Control Compound Procurement

The confirmed GPR35 inactivity allows this compound to serve as a negative control or counter-screen tool in GPCR selectivity panels [1]. Research groups profiling novel piperazinylpyrimidine libraries can use it to establish baseline non-GPCR activity, contrasting with highly potent CCR4 antagonist analogs from the same chemotype class [2].

Scaffold-Hopping and Analog-By-Catalog Studies

For medicinal chemistry teams exploring piperidine versus pyrrolidine substitution effects on pyrimidine-based scaffolds, this compound provides a definitive piperidine-bearing reference point [1]. Direct head-to-head comparison with the pyrrolidine analog reveals that the 6-N-piperidine substitution pattern is specifically associated with GPR35 inactivity, a crucial piece of SAR information for designing target-selective libraries [2].

Fragment-Based Drug Discovery (FBDD) Screening Collections

With zero hydrogen bond donors, moderate lipophilicity, and a molecular weight well-suited for fragment elaboration, this compound meets standard fragment library criteria [1]. Its pre-existing but well-defined substitution pattern allows for direct SAR expansion without the synthetic burden of de novo core construction, accelerating fragment growth strategies in kinase and non-kinase programs [2].

Quote Request

Request a Quote for 2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.